3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with an imidazo[1,2-b]pyridazine ring system
Preparation Methods
The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction involving catechol and formaldehyde.
Synthesis of the imidazo[1,2-b]pyridazine ring: This step often involves the condensation of appropriate hydrazine derivatives with pyridazine precursors.
Coupling of the two moieties: The benzo[d][1,3]dioxole and imidazo[1,2-b]pyridazine units are coupled using palladium-catalyzed cross-coupling reactions.
Introduction of the propanol group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol include:
- 3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and imidazo[1,2-b]pyridazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)imidazo[1,2-b]pyridazin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C16H16N4O3/c21-7-1-6-17-15-4-5-16-18-9-12(20(16)19-15)11-2-3-13-14(8-11)23-10-22-13/h2-5,8-9,21H,1,6-7,10H2,(H,17,19) |
InChI Key |
GLBSLIRMQICJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C4N3N=C(C=C4)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.